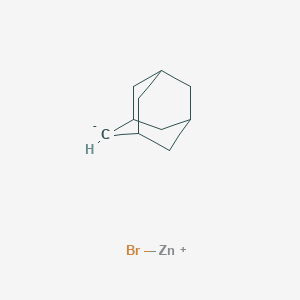

2-Adamantylzinc bromide

概要

説明

2-Adamantylzinc bromide is an organozinc reagent . It has the empirical formula C10H15BrZn and a molecular weight of 280.52 . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Adamantylzinc bromide involves the use of reducing metals such as magnesium (Mg) or lithium (Li) . The reaction of 2-Adamantylzinc bromide with excess magnesium metal can reliably produce adamantylmagnesium bromides .

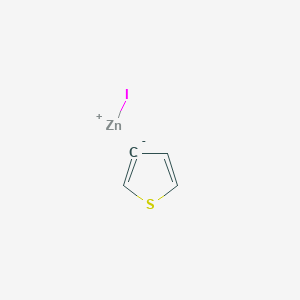

Molecular Structure Analysis

The molecular formula of 2-Adamantylzinc bromide is C10H15BrZn . The InChI key is HHXSMOCPPVCAHH-DHNWFJROSA-M .

Chemical Reactions Analysis

2-Adamantylzinc bromide can react with stoichiometric lithium biphenylide or lithium 2,2′-bipyridylide to afford diadamantylzinc species . These species can be isolated free of solvent and salt impurities . The resulting adamantyl anions can be used to generate the first adamantyl complexes of mercury, gold, and bismuth .

Physical And Chemical Properties Analysis

2-Adamantylzinc bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a density of 1.018 g/mL at 25 °C .

科学的研究の応用

Pharmaceutical Intermediates

2-Adamantylzinc bromide: is utilized as an intermediate in pharmaceutical synthesis . Its role is pivotal in the formation of complex molecules that are used in medication development. The compound’s ability to react with various substrates allows for the creation of diverse chemical structures, which can lead to the discovery of new drugs.

Organic Synthesis

In organic chemistry, 2-Adamantylzinc bromide serves as a reagent for the introduction of the adamantyl group into organic molecules . This process is crucial for synthesizing compounds with adamantane’s unique properties, such as high thermal stability and low reactivity, which are beneficial in creating materials resistant to harsh conditions.

Catalyst Development

The compound is explored for its potential in catalyst development. Its structure could provide a stable framework for catalytic sites, which can be used in various chemical reactions to increase efficiency and selectivity .

Nanomaterials Production

Due to its robustness, 2-Adamantylzinc bromide is investigated for use in the production of nanomaterials . Its incorporation into nanostructures could enhance the durability and functionality of these materials, which are essential in electronics and nanotechnology applications.

Petroleum-Derived Materials

Research indicates that 2-Adamantylzinc bromide can be used in synthesizing petroleum-derived materials at the molecular and nano-scale . This application is significant for the petroleum industry, aiming to create more efficient and environmentally friendly materials.

Transmetallation Reactions

This compound is valuable in transmetallation reactions, where the adamantyl group is transferred to other metals . This is particularly useful in the synthesis of metal complexes that have applications in materials science and catalysis.

Adamantane Derivatives

2-Adamantylzinc bromide: is a key precursor in the synthesis of adamantane derivatives, which have a wide range of applications, including medicinal chemistry and material science .

Stimulus-Responsive Materials

The structural properties of adamantane derivatives, synthesized using 2-Adamantylzinc bromide , make them suitable for creating stimulus-responsive materials. These materials can change their properties in response to external stimuli, which is valuable in smart material design .

Safety and Hazards

2-Adamantylzinc bromide is considered hazardous . It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

将来の方向性

作用機序

Target of Action

2-Adamantylzinc bromide is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes .

Mode of Action

The compound interacts with its targets through a process known as transmetallation . This involves the transfer of the 2-adamantyl group onto other metals, such as gold . The 2-adamantyl group can be transferred onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of adamantane derivatives and higher polymantanes .

Pharmacokinetics

It is known that the compound is air-sensitive and reacts with water . Therefore, it must be stored away from air and in a cool place .

Result of Action

The primary result of the action of 2-Adamantylzinc bromide is the synthesis of various adamantane derivatives and higher polymantanes . These compounds have extensive applications in the pharmaceutical industry .

Action Environment

The action of 2-Adamantylzinc bromide is influenced by environmental factors such as temperature and the presence of other metals . For instance, the synthesis of 2-Adamantylzinc bromide requires refluxing in tetrahydrofuran for several days . Furthermore, the compound is extremely reactive and decomposes just above -50 ⁰C .

特性

IUPAC Name |

adamantan-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCFEOZGIQMNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?

A1: 2-Adamantylzinc bromide serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using 2-Adamantylzinc bromide as a starting material. []

Q2: How is the structure of 2-Adamantylzinc bromide confirmed?

A2: While the provided research does not directly characterize 2-Adamantylzinc bromide, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of 2-Adamantylzinc bromide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)